Benzene, 1-(ethylsulfonyl)-2,4-difluoro-
Overview
Description
“Benzene, 1-(ethylsulfonyl)-2,4-difluoro-” is a derivative of benzene. It has the molecular formula C8H10O2S . It is also known by other names such as Sulfone, ethyl phenyl; Ethyl phenyl sulfone; Phenyl ethyl sulfone; (ethylsulphonyl)benzene .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic substitution reactions . For instance, benzene can undergo reactions like nitration, sulphonation, and halogenation . The synthesis of alkylbenzenes can be achieved via the alkylation of benzene using α-olefin dimers . The reaction conditions on benzene alkylation have been studied in detail using C6 α-olefin dimers as a model alkylation agent .Molecular Structure Analysis
The molecular structure of “Benzene, 1-(ethylsulfonyl)-2,4-difluoro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Chemical Reactions Analysis
Benzene and its derivatives undergo various chemical reactions. These include electrophilic substitution reactions like nitration, sulphonation, and halogenation . In addition, benzene can also undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Benzene is a clear colorless to light-yellow liquid, flammable with a petroleum-like, aromatic odor . It is less dense than water and is slightly soluble in water . Upon combustion of benzene, a sooty flame is produced .Mechanism of Action
The mechanism of action for benzene and its derivatives often involves electrophilic aromatic substitution. This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
The future directions in the study of benzene and its derivatives could involve further exploration of their synthesis, reactions, and applications. For instance, the synthesis of benzene derivatives through electrophilic aromatic substitution could be further optimized . Additionally, the potential applications of these compounds in various industries could be explored.
Properties
IUPAC Name |
1-ethylsulfonyl-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXYGKLWNZLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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